molecular formula C11H18N2O2 B14008675 n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide CAS No. 91216-43-2

n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide

Cat. No.: B14008675
CAS No.: 91216-43-2
M. Wt: 210.27 g/mol
InChI Key: GGDOICHTFUQBFQ-UHFFFAOYSA-N
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Description

n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide: is a bicyclic compound characterized by its unique structure, which includes two amide groups attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]heptane derivatives.

    Amidation Reaction: The bicyclo[2.2.1]heptane derivative undergoes an amidation reaction with dimethylamine to form the desired compound.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, with the use of appropriate catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.

Scientific Research Applications

n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: A similar bicyclic compound with different functional groups.

    2,3-Dimethylene-bicyclo[2.2.1]heptane: Another bicyclic compound with methylene groups at different positions.

    Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-: A related compound with a ketone group.

Uniqueness

n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide is unique due to its specific amide functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

91216-43-2

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

2-N,3-N-dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide

InChI

InChI=1S/C11H18N2O2/c1-12-10(14)8-6-3-4-7(5-6)9(8)11(15)13-2/h6-9H,3-5H2,1-2H3,(H,12,14)(H,13,15)

InChI Key

GGDOICHTFUQBFQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1C2CCC(C2)C1C(=O)NC

Origin of Product

United States

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